3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3-thiazol-2-yl)propanamide: is a chemical compound with a complex structure. Let’s break it down:
Core Structure: The compound features a fused ring system consisting of a triazolo[4,3-b]pyridazine ring and a thiazole ring.
Functional Groups:
Chemical Reactions Analysis
Reactions::
Oxidation: The methoxy group could potentially undergo oxidation.
Substitution: The thiazole ring may participate in substitution reactions.
Reduction: Reduction of functional groups could occur.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Substitution: Alkylating agents (e.g., alkyl halides) for thiazole substitution.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄.
Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and regioselectivity.
Scientific Research Applications
Medicine: It could be explored as an antimicrobial agent due to its structural features.
Chemistry: Researchers might investigate its reactivity and use it as a building block for more complex molecules.
Industry: Its unique structure may find applications in materials science or drug development.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains to be elucidated. its interaction with specific molecular targets and pathways could be a focus of future studies.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, the fused-triazole backbone has been explored in other contexts . Researchers may compare its stability, reactivity, and properties with related compounds.
Properties
Molecular Formula |
C12H12N6O2S |
---|---|
Molecular Weight |
304.33 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H12N6O2S/c1-20-11-5-3-9-16-15-8(18(9)17-11)2-4-10(19)14-12-13-6-7-21-12/h3,5-7H,2,4H2,1H3,(H,13,14,19) |
InChI Key |
VSUBXQDHDBHVDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=NC=CS3)C=C1 |
Origin of Product |
United States |
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